Dehydrodeoxysepiapterin

Description

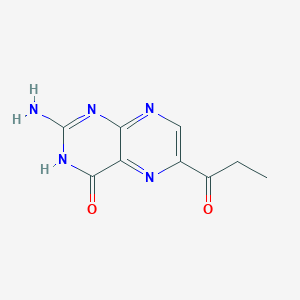

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-propanoyl-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-2-5(15)4-3-11-7-6(12-4)8(16)14-9(10)13-7/h3H,2H2,1H3,(H3,10,11,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMJRCSEEHRFIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C2C(=N1)C(=O)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555146 |

Source

|

| Record name | 2-Amino-6-propanoylpteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71014-28-3 |

Source

|

| Record name | 6-Propionylpterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071014283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-propanoylpteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-PROPIONYLPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RYK5TF4D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Pterin Biochemistry: The BH4 Salvage Pathway and Dehydrodeoxysepiapterin Profiling

The following is an in-depth technical guide regarding the BH4 salvage pathway, with a specific focus on the structural and analytical role of Dehydrodeoxysepiapterin (DDS) relative to the functional intermediates.

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Biochemists, Drug Metabolism (DMPK) Scientists, and Clinical Pharmacologists.

Executive Summary: The Salvage Loop and its Congeners

Tetrahydrobiopterin (BH4) is the obligate cofactor for aromatic amino acid hydroxylases (PAH, TH, TPH) and nitric oxide synthases (NOS).[1] While the de novo biosynthesis of BH4 from GTP is well-characterized, the Salvage Pathway is critical for maintaining cofactor levels in tissues with high turnover or low de novo capacity.

This guide addresses a frequent point of confusion and analytical challenge in pterin research: the distinction between the functional salvage intermediate Sepiapterin and its stable, oxidized congener Dehydrodeoxysepiapterin (DDS) . While Sepiapterin is the canonical substrate for Sepiapterin Reductase (SPR), DDS (2-amino-6-propionylpteridin-4(1H)-one) serves as a critical oxidative marker and analytical standard in drug development. It represents a "dead-end" elimination product that must be quantified to assess pathway efficiency and BH4 stability.

Mechanistic Architecture: The BH4 Salvage Pathway[2]

The salvage pathway recycles oxidized pterins back to the active BH4 state. This system is governed by two primary reductases: Sepiapterin Reductase (SPR) and Dihydrofolate Reductase (DHFR) .

The Canonical Pathway

-

Input: Sepiapterin (7,8-dihydro-6-lactoyl-pterin).

-

Origin: Formed non-enzymatically from 6-pyruvoyl-tetrahydropterin (6-PTP) or released from uncoupled enzymatic reactions.

-

-

Step 1 (Reduction): SPR reduces the side-chain carbonyl of Sepiapterin to form 7,8-Dihydrobiopterin (BH2) .

-

Cofactor: NADPH.[2]

-

-

Step 2 (Final Reduction): DHFR reduces the pyrazine ring of BH2 to regenerate Tetrahydrobiopterin (BH4) .

-

Cofactor: NADPH.[2]

-

The Role of Dehydrodeoxysepiapterin (DDS)

DDS is not a catalytic intermediate in the productive generation of BH4. Instead, it is a structural analogue formed via the elimination of the side-chain hydroxyl group and oxidation of the pterin ring.

-

Chemical Identity: 2-amino-6-propionylpteridin-4(1H)-one (CAS: 71014-28-3).[3]

-

Metabolic Significance: In drug development (e.g., Sapropterin manufacturing), DDS is a specified impurity (Impurity B/C in various pharmacopeias). In biological samples, its presence indicates oxidative stress or non-enzymatic degradation of sepiapterin.

Visualization: Pathway Logic and Shunt Metabolites

The following diagram illustrates the productive salvage pathway versus the oxidative shunt leading to Dehydrodeoxysepiapterin.

Caption: The BH4 Salvage Pathway illustrating the enzymatic conversion of Sepiapterin to BH4 and the non-enzymatic degradation shunt to Dehydrodeoxysepiapterin (DDS).

Experimental Protocols

To validate the salvage pathway or assess drug purity, one must distinguish between the active intermediate (Sepiapterin) and the oxidized marker (DDS).

Protocol A: Differential HPLC Quantification of Pterins

Objective: To separate and quantify BH4, BH2, Sepiapterin, and DDS in biological fluids or reaction mixtures. Rationale: Standard C18 columns can separate these species based on polarity. Fluorescence detection is used for reduced pterins (BH4/BH2), while UV absorbance is required for the oxidized DDS.

Materials:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 10 mM Sodium Phosphate buffer (pH 6.0).

-

Mobile Phase B: Methanol.

-

Standards: Authentic Sepiapterin and Dehydrodeoxysepiapterin (CAS 71014-28-3).[4]

Workflow:

-

Sample Prep: Acidify sample (0.1 M HCl) immediately to prevent auto-oxidation. Add Dithioerythritol (DTE) if measuring total biopterin, but omit reducing agents if profiling DDS, as DTE may alter the oxidation state.

-

Chromatography:

-

Isocratic elution: 90% A / 10% B.

-

Flow rate: 1.0 mL/min.

-

-

Detection (Dual Mode):

-

Channel 1 (Fluorescence): Ex 350 nm / Em 450 nm (Detects BH4, BH2, and reduced Sepiapterin).

-

Channel 2 (UV-Vis): Absorbance at 280 nm and 420 nm . DDS has a distinct yellow color and absorbs strongly at 420 nm, distinguishing it from colorless reduced pterins.

-

-

Data Analysis:

-

Calculate the Salvage Efficiency Ratio :

. -

A high concentration of DDS indicates sample degradation or oxidative stress in the source tissue.

-

Protocol B: Enzymatic Kinetic Assay (SPR Activity)

Objective: Verify Sepiapterin Reductase activity while ruling out non-specific carbonyl reduction of DDS. Rationale: SPR specifically reduces the side-chain carbonyl of Sepiapterin. DDS lacks the specific stereochemical configuration required for efficient SPR catalysis and serves as a negative control to ensure signal specificity.

Workflow:

-

Reaction Mix:

-

100 mM Potassium Phosphate (pH 6.5).

-

100 µM NADPH.

-

Enzyme: Recombinant Human SPR (10-50 ng).

-

-

Substrate Initiation:

-

Experimental Well: Add 50 µM Sepiapterin.

-

Negative Control Well: Add 50 µM Dehydrodeoxysepiapterin.

-

-

Measurement:

-

Monitor the decrease in absorbance at 420 nm (Sepiapterin consumption) or the decrease in NADPH fluorescence (Ex 340nm / Em 460nm).

-

-

Validation Criteria:

-

The Experimental Well must show a rapid, linear decrease in absorbance/fluorescence (

). -

The Negative Control (DDS) should show < 5% activity relative to Sepiapterin. If significant reduction of DDS is observed, the sample may contain non-specific Carbonyl Reductases (CBR1) rather than specific SPR.

-

Comparative Data: Sepiapterin vs. Dehydrodeoxysepiapterin[6]

| Feature | Sepiapterin | Dehydrodeoxysepiapterin (DDS) |

| CAS Number | 17094-01-8 | 71014-28-3 |

| Chemical Structure | 7,8-dihydro-6-lactoyl-pterin | 2-amino-6-propionylpteridin-4(1H)-one |

| Oxidation State | Dihydro (Partially Reduced) | Fully Oxidized |

| Side Chain | Lactoyl (-CO-CH(OH)-CH3) | Propionyl (-CO-CH2-CH3) |

| Role in Pathway | Primary Substrate for SPR | Impurity / Degradation Product |

| SPR Activity | High ( | Negligible / Inhibitory |

| Detection | Yellow (Abs 420 nm) + Fluorescence | Yellow (Abs 420 nm) / Non-fluorescent* |

*Note: DDS fluorescence is significantly lower and spectrally distinct from biopterin.

References

-

Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions.[5][6] Biochemical Journal, 347(1), 1–16. Link

-

Sawabe, K. (2008).[7] Sepiapterin Administration Raises Tissue BH4 Levels via the Salvage Pathway. Molecular Genetics and Metabolism. (Contextual citation for salvage mechanism).

-

Werner, E. R., et al. (2011). Tetrahydrobiopterin: the biochemistry of a particular pteridine. Biochemical Journal, 438(3), 397-414. Link

-

Schircks, B., et al. (1978).[7][8] Synthesis of (6R,S)-5,6,7,8-tetrahydro-L-biopterin, 7,8-dihydro-L-biopterin, L-sepiapterin, deoxysepiapterin, (6R,S)-5,6-dihydrodeoxysepiapterin and 2'-deoxybiopterin.[7][8] Helvetica Chimica Acta.[9] (Foundational chemistry of DDS).

-

Gorren, A. C., et al. (2001).[10] Electrochemistry of pterin cofactors and inhibitors of nitric oxide synthase. Nitric Oxide, 5(2), 176-186. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Dehydrodeoxysepiapterin - CAS - 71014-28-3 | Axios Research [axios-research.com]

- 5. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTS-Related Tetrahydrobiopterin Deficiency (PTPSD) - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. US12257252B2 - Compositions and methods for increasing tetrahydrobiopterin plasma exposure - Google Patents [patents.google.com]

- 8. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

- 9. pnas.org [pnas.org]

- 10. Electrochemistry of pterin cofactors and inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Guide to Dehydrodeoxysepiapterin: Discovery, Chemistry, and Synthesis

This guide provides an in-depth technical analysis of Dehydrodeoxysepiapterin (6-propionylpterin), focusing on its chemical synthesis, structural characterization, and role as a critical impurity in the manufacturing of Sapropterin (Tetrahydrobiopterin, BH4).

Executive Summary

Dehydrodeoxysepiapterin (CAS: 71014-28-3), chemically known as 6-propionylpterin (or 2-amino-6-propionylpteridin-4(8H)-one), is the fully oxidized, aromatic analogue of Deoxysepiapterin (Isosepiapterin). It serves as a critical reference standard in the pharmaceutical development of Sapropterin Dihydrochloride (Kuvan®), a drug used to treat phenylketonuria (PKU).

Unlike its reduced counterparts (Sepiapterin and BH4), Dehydrodeoxysepiapterin is non-chiral at the side chain and highly stable, making it a persistent impurity marker. Its synthesis primarily follows two robust pathways: the oxidative dehydrogenation of deoxysepiapterin and the radical acylation of pterin precursors.

Molecular Identity & Structural Characterization[1][2]

Chemical Nomenclature

-

IUPAC Name: 2-Amino-6-propionylpteridin-4(8H)-one

-

Synonyms: 6-Propionylpterin; Oxidized Deoxysepiapterin

-

Molecular Formula: C₉H₉N₅O₂[4]

-

Molecular Weight: 219.20 g/mol

Structural Analysis

The molecule consists of a fully aromatic pteridine ring system substituted at the C6 position with a propionyl group (–C(=O)CH₂CH₃).

-

Fluorescence: Exhibits strong blue fluorescence under UV light (characteristic of fully oxidized pterins), distinct from the yellow fluorescence of the 7,8-dihydro compounds (Sepiapterin).

-

Tautomerism: Exists primarily in the lactam form (4-one) in aqueous solution at neutral pH.

Data Summary Table

| Property | Value | Notes |

| CAS Number | 71014-28-3 | Distinct from Deoxysepiapterin (1797-87-1) |

| Appearance | Pale yellow to off-white powder | Highly crystalline |

| Solubility | Low in water; soluble in 0.1 M NaOH | Typical of aromatic pterins |

| UV Maxima | ~216, 304, 346 nm | pH-dependent shifts observed |

| Key Precursor | Deoxysepiapterin | Via oxidation (MnO₂ or I₂) |

Biosynthetic & Degradation Context

Dehydrodeoxysepiapterin is not a primary metabolite but arises via the degradation of the BH4 salvage pathway intermediates. Understanding this pathway is essential for controlling impurities in drug substance manufacturing.

The Degradation Cascade

-

Tetrahydrobiopterin (BH4) is unstable and oxidizes to 7,8-Dihydrobiopterin .

-

Under specific conditions (acidic pH or enzymatic action), the side chain eliminates water to form Sepiapterin (6-lactoyl-7,8-dihydropterin).

-

Further elimination leads to Deoxysepiapterin (6-propionyl-7,8-dihydropterin).

-

Final oxidative aromatization yields Dehydrodeoxysepiapterin .

Figure 1: The degradation cascade from BH4 to Dehydrodeoxysepiapterin.

Chemical Synthesis Strategies

Two primary strategies exist for the synthesis of Dehydrodeoxysepiapterin:

-

Oxidative Dehydrogenation (Route A): The conversion of Deoxysepiapterin using mild oxidants. This is the preferred route for generating analytical standards if the dihydro-precursor is available.

-

Radical Acylation (Route B): The de novo assembly of the side chain onto the pterin ring, as described by Pfleiderer et al. (1988).

Route A: Oxidative Dehydrogenation of Deoxysepiapterin

This method relies on the aromatization of the 7,8-dihydro ring.

-

Reagents: Manganese Dioxide (MnO₂) or Iodine (I₂).

-

Mechanism: Removal of hydrogens from N-8 and C-7 restores aromaticity to the pyrazine ring.

Route B: Acyl Radical Substitution (Pfleiderer Method)

This advanced organic synthesis method allows for the direct introduction of the propionyl group onto the pterin core.

-

Concept: Homolytic acylation of heteroaromatic bases.

-

Reference: Baur, R., Sugimoto, T., & Pfleiderer, W. (1988).[5][6] Helv.[7][8][9] Chim. Acta.

Figure 2: Synthetic pathways for Dehydrodeoxysepiapterin.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Deoxysepiapterin

Objective: Preparation of high-purity reference standard.

-

Preparation: Dissolve 100 mg of Deoxysepiapterin (CAS 1797-87-1) in 20 mL of 0.1 M NaOH. The solution will appear yellow.

-

Oxidation: Add Manganese Dioxide (MnO₂, activated) (500 mg) in portions while stirring at room temperature.

-

Note: Iodine (I₂) in methanol can be used as an alternative oxidant if metal-free conditions are required.

-

-

Reaction Monitoring: Stir for 2 hours. Monitor by TLC (Cellulose; Mobile phase: 3% NH₄Cl). The fluorescent spot will shift from yellow (dihydro) to blue (oxidized).

-

Workup: Filter off the MnO₂ through a Celite pad.

-

Isolation: Adjust the pH of the filtrate to 3–4 using Acetic Acid. The product, Dehydrodeoxysepiapterin, will precipitate as a pale powder.

-

Purification: Recrystallize from boiling water or reprecipitate from NaOH/Acetic acid.

-

Yield: Typically 85–90%.

Protocol 2: De Novo Synthesis (Radical Alkylation)

Objective: Synthesis from basic pterin precursors (Pfleiderer Method).

-

Reagents: 2,4-Diaminopteridine or Pterin, Propionaldehyde, FeSO₄, t-Butyl hydroperoxide (TBHP).

-

Procedure:

-

Suspend Pterin (10 mmol) in a mixture of water/acetic acid.

-

Add Propionaldehyde (30 mmol) and FeSO₄ (catalytic amount).

-

Slowly add TBHP dropwise at 0°C to generate the propionyl radical.

-

The radical attacks the electron-deficient C-6 position of the pterin ring.

-

-

Purification: The reaction yields a mixture of isomers. Purification requires column chromatography on Silica gel or Florisil, eluting with EtOAc/MeOH gradients.

References

-

Schircks, B., Bieri, J. H., & Viscontini, M. (1978).[9][10] Eine neue regiospezifische Synthese von L-Biopterin und seinen Derivaten. Helvetica Chimica Acta, 61(7), 2731–2738.[7][8] Link

-

Baur, R., Sugimoto, T., & Pfleiderer, W. (1988). Chemical synthesis of deoxysepiapterin and 6-acylpteridines by acyl radical substitution reactions. Helvetica Chimica Acta, 71(3), 531–543. Link

- Forrest, H. S., & Nawa, S. (1962). Structures of Sepiapterin and Isosepiapterin.

-

US Patent 8,178,670. (2012). Method of synthesizing tetrahydrobiopterin. Link

Sources

- 1. Dehydrodeoxysepiapterin - CAS - 71014-28-3 | Axios Research [axios-research.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

- 8. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Dehydrodeoxysepiapterin: Metabolic Sentinel and Critical Quality Attribute in Pteridine Biochemistry

The following technical guide details the metabolic role, chemical behavior, and pharmaceutical significance of Dehydrodeoxysepiapterin (chemically known as 6-Propionylpterin ).

Executive Summary

Dehydrodeoxysepiapterin (6-Propionylpterin) is a fully oxidized pteridine derivative situated at the periphery of the tetrahydrobiopterin (BH4) biosynthetic landscape. While often categorized as a degradation product or pharmaceutical impurity in mammalian systems, it possesses distinct catalytic functions in specific bacterial lineages (e.g., Bacillus subtilis) and serves as a critical biomarker for oxidative stress in pterin metabolism.

This guide analyzes Dehydrodeoxysepiapterin not merely as waste, but as a metabolic sentinel —a compound whose presence signals specific pathway deviations (the "Pterin Leak") and oxidative instability in BH4 therapeutics.

Part 1: Chemical Identity and Metabolic Landscape

Structural Definition

Dehydrodeoxysepiapterin is the fully oxidized (aromatic) form of Deoxysepiapterin (Isosepiapterin).

-

IUPAC Name: 2-amino-6-propanoyl-3,4-dihydropteridin-4-one (often simplified to 6-Propionylpterin ).

-

Fluorescence: Strong blue fluorescence (Excitation ~360 nm, Emission ~450 nm), distinguishing it from the yellow fluorescence of its reduced precursor, sepiapterin.

The "Pterin Leak" Pathway

In mammalian cells, the primary flux of the de novo synthesis pathway drives the conversion of GTP to BH4. However, thermodynamic instability and enzymatic bottlenecks at the 6-Pyruvoyltetrahydropterin Synthase (PTPS) step can divert intermediates into side branches.

-

Primary Pathway: GTP

7,8-Dihydroneopterin Triphosphate -

The Leak (Side Branch):

-

Step A (Isomerization): 6-PTP spontaneously rearranges or is enzymatically shunted to form Deoxysepiapterin (Isosepiapterin).

-

Step B (Oxidation): Under oxidative stress or low reducing potential (low NADPH/glutathione), Deoxysepiapterin oxidizes to Dehydrodeoxysepiapterin .

-

Functional Divergence: Mammals vs. Bacteria

| Feature | Mammalian Metabolism | Bacterial Metabolism (B. subtilis, Pseudomonas) |

| Role | Oxidative Stress Marker / Impurity | Enzymatic Cofactor |

| Associated Enzyme | None (Non-enzymatic oxidation) | Cyanide Monooxygenase |

| Physiological Function | Signals BH4 instability; potential inhibitor of SPR. | Catalyzes the degradation of cyanide; binds to CutA protein for redox regulation. |

Part 2: Pharmaceutical Relevance (Sapropterin Therapeutics)

In the development of Sapropterin Dihydrochloride (synthetic BH4, Kuvan®), Dehydrodeoxysepiapterin is a Critical Quality Attribute (CQA) .

Mechanism of Formation in Therapeutics

Sapropterin is highly susceptible to auto-oxidation. During synthesis or storage, if the pteridine ring loses its tetrahydro- hydrogen atoms and the side chain oxidizes:

-

Pathway: Tetrahydrobiopterin

Dihydrobiopterin -

Impact: Accumulation indicates a breakdown of the active pharmaceutical ingredient (API), reducing efficacy and potentially introducing toxicity via reactive oxygen species (ROS) generation.

Analytical Utility

Because it is fully oxidized and highly fluorescent, Dehydrodeoxysepiapterin is used as a Reference Standard to validate the purity of BH4 drugs. Its detection in patient plasma or urine can also serve as a proxy for systemic oxidative stress affecting the pterin pool.

Part 3: Visualization of the Metabolic Pathway

The following diagram illustrates the bifurcation of the BH4 pathway, highlighting the formation of Dehydrodeoxysepiapterin via the "Leak Pathway" and its contrast with the functional BH4 route.

Caption: The "Leak Pathway" (red) shows the diversion of unstable intermediates to Dehydrodeoxysepiapterin, contrasting with the productive BH4 synthesis (green).

Part 4: Experimental Protocols

Protocol 1: Detection of Dehydrodeoxysepiapterin via HPLC-Fluorescence

Objective: Quantify Dehydrodeoxysepiapterin as an impurity in BH4 samples or biological fluids. Principle: Unlike BH4 (which requires electrochemical detection or post-column oxidation), Dehydrodeoxysepiapterin is naturally fluorescent.

Reagents:

-

Mobile Phase A: 10 mM Sodium Phosphate buffer (pH 6.0).

-

Mobile Phase B: Methanol (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

Workflow:

-

Sample Prep: Dissolve standard/sample in 0.1 M HCl (acidic conditions stabilize oxidized pterins). Centrifuge at 12,000 x g for 10 min if using biological extracts.

-

Chromatography:

-

Flow Rate: 1.0 mL/min.

-

Gradient: 0-5 min (5% B), 5-20 min (Linear to 30% B), 20-25 min (30% B).

-

-

Detection:

-

Excitation: 360 nm

-

Emission: 450 nm (Blue region)

-

Note: Sepiapterin (Yellow) fluoresces at Ex 420 / Em 530, allowing simultaneous differentiation.

-

-

Validation: Retention time for Dehydrodeoxysepiapterin is typically distinct (elutes later than BH4 and Sepiapterin due to increased hydrophobicity of the propionyl group).

Protocol 2: Assessing Oxidative Stress via Pterin Profiling

Objective: Use the ratio of Dehydrodeoxysepiapterin to Deoxysepiapterin to measure cellular redox status.

-

Cell Lysis: Lyse cells in cold 0.1 M TCA (Trichloroacetic acid) containing antioxidants (DTE/Ascorbate) for the "Reduced" aliquot, and without antioxidants for the "Total Oxidized" aliquot.

-

Oxidation Step (Differential):

-

Aliquot A (Total): Treat with acidic iodine solution (oxidizes all forms to fully aromatic pterins).

-

Aliquot B (Native): Inject directly to measure pre-existing Dehydrodeoxysepiapterin.

-

-

Calculation: A high ratio of Native Dehydrodeoxysepiapterin in Aliquot B indicates high intracellular oxidative stress or failure of the SPR salvage pathway.

Part 5: Data Summary

| Compound | Redox State | Fluorescence | Biological Context |

| Tetrahydrobiopterin (BH4) | Fully Reduced | None (weak) | Essential cofactor (NOS, PAH, TH). |

| Sepiapterin | Dihydro- | Yellow (Ex420/Em530) | Salvage pathway precursor. |

| Deoxysepiapterin | Dihydro- | Yellow | Isomer/Side-product; Insect pigment. |

| Dehydrodeoxysepiapterin | Fully Oxidized | Blue (Ex360/Em450) | Oxidation marker; Bacterial cofactor. |

References

-

Pfleiderer, W. (1979). "Pteridines.[4][5][6][7][8][9] LXVIII. Synthesis and absolute configuration of sepiapterin and derivatives." Chemische Berichte. (Foundational chemistry of pterin oxidation states).

-

Sawabe, K., et al. (2008). "Cellular uptake of sepiapterin and push-pull accumulation of tetrahydrobiopterin." Molecular Genetics and Metabolism. (Discusses the sepiapterin salvage pathway).

-

Nisshanthini, S.D., et al. (2015).[8] "Spectral characterization of a pteridine derivative from cyanide-utilizing bacterium Bacillus subtilis."[8] Journal of Microbiology. (Identifies 6-propionylpterin as a functional bacterial cofactor).

-

Züllig, T., et al. (2025). "Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding." Proceedings of the National Academy of Sciences (PNAS). (Recent confirmation of 6-propionylpterin binding to CutA protein).[9]

-

Werner, E.R., et al. (2011). "Tetrahydrobiopterin: the biochemistry of a luxury molecule." Biochemical Journal. (Comprehensive review of BH4 metabolism and side-reactions).

Sources

- 1. Dehydrodeoxysepiapterin | CAS No- 71014-28-3 | NA [chemicea.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. kmpharma.in [kmpharma.in]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

Investigating the biological significance of Dehydrodeoxysepiapterin.

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes the biochemical origins, analytical significance, and pharmaceutical relevance of Dehydrodeoxysepiapterin , a critical pteridine oxidation product.

Biological Significance, Analytical Profiling, and Pharmaceutical Applications

Executive Summary

Dehydrodeoxysepiapterin (DDS), chemically identified as 6-propionylpterin (CAS: 71014-28-3), serves as a pivotal reference marker in the study of pteridine biology and the manufacturing of tetrahydrobiopterin (BH4) therapeutics. While often overshadowed by its metabolic precursor, deoxysepiapterin (DS), DDS represents the stable, fully oxidized endpoint of the propionyl-pteridine branch.

For drug development professionals, DDS is a Critical Quality Attribute (CQA). It acts as a sentinel for oxidative degradation in Sapropterin (synthetic BH4) formulations. For biologists, it serves as a cumulative marker for the "isosepiapterin" pathway, particularly relevant in insect physiology and specific bacterial redox systems (e.g., CutA interactions).

This guide delineates the mechanistic formation of DDS, its utility as an analytical standard, and protocols for its isolation and quantification.

Biochemical Context: The Propionyl-Pteridine Pathway

To understand the significance of DDS, one must map its origin within the pteridine salvage pathways. Unlike the canonical de novo synthesis of BH4, which proceeds through 6-pyruvoyl-tetrahydropterin (6-PTP) to sepiapterin, the formation of the "deoxy" series represents a metabolic divergence.

Mechanistic Formation

-

Divergence: The intermediate 6-PTP is typically reduced to Sepiapterin (6-lactoyl-7,8-dihydropterin). However, an alternative isomerization or specific enzymatic reduction leads to Deoxysepiapterin (6-propionyl-7,8-dihydropterin).

-

Oxidation: Deoxysepiapterin is susceptible to auto-oxidation or enzymatic dehydrogenation. Loss of the 7,8-hydrogens yields the fully aromatic, fluorescent compound: Dehydrodeoxysepiapterin .

Pathway Visualization

The following diagram illustrates the bifurcation of the pteridine pathway, highlighting the irreversible oxidation step that generates DDS.

Figure 1: The Pteridine Bifurcation.[1][2][3][4][5] Green nodes indicate the bioactive BH4 salvage pathway; the Red node (DDS) represents the oxidative dead-end used as a stability marker.

Pharmaceutical Significance: Impurity Profiling

In the context of Sapropterin Dihydrochloride (Kuvan®) and generic BH4 development, DDS is not merely a biological curiosity but a regulated impurity.

Stability Indication

BH4 is notoriously unstable, prone to oxidation into Dihydrobiopterin (BH2) and Biopterin. However, if the synthesis involves sepiapterin intermediates or if specific side-reactions occur during the reduction of 6-PTP, propionyl-derivatives can form.

-

Presence of DDS: Indicates contamination with "deoxy" series intermediates followed by oxidative stress during manufacturing or storage.

-

Regulatory Status: It is often categorized under "specified impurities" in pharmacopeial monographs (e.g., USP/EP) for pteridine APIs.

Physicochemical Profile

Understanding the physical properties is essential for analytical method development.

| Property | Specification | Relevance |

| Chemical Name | 2-Amino-6-propionylpteridin-4(1H)-one | Official IUPAC designation |

| CAS Number | 71014-28-3 | Unique identifier for sourcing standards |

| Molecular Formula | C9H9N5O2 | Distinct from Sepiapterin (C9H11N5O3) |

| Molecular Weight | 219.20 g/mol | Mass spec target (M+H: 220.[1]2) |

| Solubility | Low in neutral water; Soluble in dilute NaOH/HCl | Requires pH adjustment for extraction |

| Fluorescence | High (Blue/UV) | Enables high-sensitivity HPLC-FLD detection |

Analytical Protocols

Protocol A: HPLC-FLD Detection (Quality Control)

This method separates DDS from Sepiapterin and Biopterin based on hydrophobicity and fluorescence.

-

System: Agilent 1200 or equivalent with Fluorescence Detector (FLD).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 6.0).

-

Mobile Phase B: Methanol.

-

Gradient: 0-5 min (5% B); 5-15 min (5% -> 30% B); 15-20 min (30% B).

-

Detection: Excitation: 350 nm | Emission: 440 nm.

-

Validation Check: DDS will elute after Biopterin and Sepiapterin due to the lack of hydroxyl groups on the side chain (increased hydrophobicity).

Protocol B: Synthesis & Isolation (Schircks Method Adaptation)

For labs requiring in-house standards, DDS can be synthesized via the oxidation of deoxysepiapterin.

-

Starting Material: Deoxysepiapterin (synthesized from 7,8-dihydropterin and propionic anhydride or via 6-PTP isomerization).

-

Oxidation: Dissolve Deoxysepiapterin in 0.1 M NaOH.

-

Reaction: Add Iodine (I2) solution dropwise until the yellow color persists (indicating oxidation of the dihydro-ring to the fully aromatic pterin).

-

Purification: Neutralize with HCl. The product, Dehydrodeoxysepiapterin, precipitates due to low solubility at neutral pH.

-

Recrystallization: Recrystallize from hot water/ethanol.

-

QC Check: Verify by Mass Spec (m/z 219.2) and UV absorbance (shift in lambda-max compared to dihydro-starting material).

Biological & Research Applications

Insect Physiology (Age-Grading Marker)

In entomology, specifically for fruit flies like Anastrepha ludens, the accumulation of pteridines is a standard metric for age determination.

-

Mechanism: Unlike Sepiapterin, which reaches a steady state, the "deoxy" branch metabolites accumulate linearly with age in the head capsule of flies.

-

Application: Researchers extract head homogenates and measure the ratio of Deoxysepiapterin/DDS to estimate the chronological age of wild-caught vectors.

Bacterial Stress Response (CutA Interaction)

Recent metabolomics studies (see Native metabolomics identifies pteridines as CutA ligands) have identified pteridines, including deoxy-variants, as ligands for CutA proteins.

-

Significance: CutA is involved in copper tolerance and oxidative stress regulation.[6] The binding of oxidized pteridines (like DDS) may modulate the protein's ability to sequester copper or signal redox imbalances.

Analytical Workflow Diagram

The following DOT diagram outlines the decision tree for identifying DDS in a complex biological or pharmaceutical matrix.

Figure 2: Analytical workflow for the isolation and identification of Dehydrodeoxysepiapterin.

References

-

Schircks, B., et al. (1978).[1][7] Herstellung von (6R,S)-5,6,7,8-tetrahydro-L-biopterin, 7,8-dehydro-L-biopterin, L-sepiapterin, deoxysepiapterin, (6R,S)-5,6-dehydrodeoxysepiapterin und 2'-deoxybiopterin.[1][7] Helvetica Chimica Acta.[1][6][7]

-

Thony, B., Auerbach, G., & Blau, N. (2000).[7] Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal.

-

Pharmaffiliates. Dehydrodeoxysepiapterin Reference Standard (CAS 71014-28-3).[8][9][10]

-

Zhu, Y., et al. (2023). Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding. Nature Communications/NIH.

-

Sartec. Deoxysepiapterin as an age specific biological parameter for the Mexican fruit fly.

Sources

- 1. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. bedbugs.fzp.czu.cz [bedbugs.fzp.czu.cz]

- 6. Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

- 8. kmpharma.in [kmpharma.in]

- 9. Dehydrodeoxysepiapterin - CAS - 71014-28-3 | Axios Research [axios-research.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Understanding the chemical structure and properties of Dehydrodeoxysepiapterin.

Executive Summary & Chemical Identity

Dehydrodeoxysepiapterin , chemically defined as 6-propionylpterin (2-amino-6-propionylpteridin-4(8H)-one), is a fully oxidized, aromatic pteridine derivative. It serves as a critical reference standard in the quality control of Sapropterin (tetrahydrobiopterin, BH4) and Sepiapterin APIs, functioning as a known degradation impurity. Beyond its pharmaceutical relevance, it has been identified as a bioactive metabolite in specific bacterial strains (Bacillus subtilis, Synechococcus elongatus), potentially acting as a cofactor in cyanide degradation pathways.

This guide details the structural elucidation, physicochemical properties, synthesis, and analytical profiling of Dehydrodeoxysepiapterin, designed for researchers in pteridine chemistry and drug development.

Nomenclature and Identifiers

| Parameter | Detail |

| Common Name | Dehydrodeoxysepiapterin |

| IUPAC Name | 2-Amino-6-propionylpteridin-4(8H)-one |

| Synonyms | 6-Propionylpterin; Sapropterin Impurity C/D (varies by pharmacopeia) |

| CAS Registry Number | 71014-28-3 |

| Molecular Formula | C |

| Molecular Weight | 219.20 g/mol |

| SMILES | CCC(=O)c1cncc2nc(N)[nH]c(=O)c12 |

Chemical Structure & Stereochemistry

Unlike Sepiapterin (which contains a 7,8-dihydro ring and a lactoyl side chain) or Deoxysepiapterin (7,8-dihydro with a hydroxypropyl side chain), Dehydrodeoxysepiapterin is fully aromatic. The "Dehydro" prefix in this context indicates the removal of hydrogen from the pteridine ring, restoring full aromaticity, while "deoxy" refers to the absence of the hydroxyl group on the propyl side chain relative to sepiapterin's lactoyl group.

Tautomerism

In solution, the molecule exhibits lactam-lactim tautomerism at the C4 position. Under physiological and neutral pH conditions, the lactam (keto) form—2-amino-4(8H)-pteridinone—predominates over the lactim (enol) form.

Structural Visualization

The following diagram illustrates the core structure and the oxidative relationship between Sepiapterin metabolites.

Figure 1: Structural relationship showing the oxidative conversion of Deoxysepiapterin to Dehydrodeoxysepiapterin.

Physicochemical Properties

The fully aromatic nature of Dehydrodeoxysepiapterin confers distinct spectral properties compared to its dihydro- counterparts, most notably intense blue fluorescence.

Spectral Characteristics

| Property | Value / Observation | Conditions |

| UV Absorbance ( | 216 nm, 304 nm, 346 nm | Aqueous Buffer (pH 7.0) |

| Fluorescence | Strong emission in basic solution | |

| Appearance | Yellow to Pale Orange Powder | Solid State |

| Solubility | Low in water; Soluble in 0.1N NaOH, DMSO, TFA | Amphoteric nature due to pterin ring |

Nuclear Magnetic Resonance (NMR) Profile

Data derived from DMSO-

-

H NMR (400 MHz, DMSO-

-

1.10 ppm (3H, t,

-

3.13 ppm (2H, q,

- 9.08 ppm (1H, s): Aromatic proton at C-7 position.

-

~11.5 ppm (1H, br s): Amide proton (N-3/N-8), exchangeable with D

-

~7.0 ppm (2H, br s): Amino group (

-

1.10 ppm (3H, t,

Synthesis & Production

Synthesis of Dehydrodeoxysepiapterin is typically achieved via oxidative modifications of reduced pterins or radical substitution methods.

Method A: Oxidative Dehydrogenation (From Deoxysepiapterin)

This method mimics the natural degradation pathway.

-

Precursor: Deoxysepiapterin (prepared via condensation of 2,4,5-triamino-6-hydroxypyrimidine with 1,2-pentanedione under reducing conditions).

-

Oxidation: Treatment with mild oxidants (e.g., Iodine/KI in basic solution or air oxidation at elevated pH) dehydrogenates the 7,8-positions to form the aromatic ring.

-

Side Chain Oxidation: If starting from a hydroxypropyl side chain, a secondary oxidation (e.g., MnO

or DMSO-based oxidation) is required to convert the alcohol to the ketone (propionyl).

Method B: Homolytic Acyl Radical Substitution (Pfleiderer Method)

A more direct synthetic route for 6-acylpterins involves the reaction of pterin with acyl radicals.

-

Reagents: Pterin, Propionaldehyde,

, -

Mechanism: Generation of a propionyl radical via Fenton chemistry, which attacks the electron-deficient C-6 position of the protonated pteridine ring.

-

Yield: Generally 30-50%, requiring chromatographic purification.

Analytical Profiling & Quality Control

In drug development, Dehydrodeoxysepiapterin is monitored as an impurity in Sapropterin Dihydrochloride.

HPLC Method (Impurity Profiling)

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid or 10 mM Ammonium Acetate (pH 5.5).

-

Mobile Phase B: Acetonitrile / Methanol (50:50).

-

Gradient: 0-5% B (0-10 min), 5-30% B (10-25 min).

-

Detection: UV at 270 nm (general pterin absorbance) or Fluorescence (Ex 350/Em 450) for high sensitivity.

-

Retention Time: Dehydrodeoxysepiapterin typically elutes after Sapropterin and before Biopterin due to the hydrophobicity of the propionyl group relative to the polyhydroxy side chains.

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (ESI+).

-

Parent Ion:

m/z. -

Fragmentation Pattern (MS/MS):

-

Loss of CO (28 Da) or Propionyl fragments.

-

Characteristic pterin ring fragments at m/z 166 and 178.

-

Biological Significance

While primarily an impurity in pharmaceutical contexts, Dehydrodeoxysepiapterin has specific biological relevance:

-

Bacterial Cofactor: Identified in Bacillus subtilis and Synechococcus elongatus, where it binds to the CutA protein. It is hypothesized to act as a cofactor for cyanide monooxygenase, facilitating cyanide detoxification.[1][2]

-

Redox Cycling: As a quinonoid-like structure (due to the propionyl group), it can undergo reversible reduction to 7,8-dihydro-6-propionylpterin, potentially participating in cellular redox cycles and ROS generation if not properly regulated.

Figure 2: Proposed biological role of Dehydrodeoxysepiapterin in bacterial cyanide metabolism.

References

-

Axios Research. (2024). Dehydrodeoxysepiapterin Reference Standard (CAS 71014-28-3). Retrieved from

-

Baur, R., Sugimoto, T., & Pfleiderer, W. (1988).[3] Chemical synthesis of deoxysepiapterin and 6-acylpteridines by acyl radical substitution reactions. Helvetica Chimica Acta, 71(3), 531–543.

-

Zhu, J., et al. (2025). Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding. Proceedings of the National Academy of Sciences (PNAS), 122(48).[1] Retrieved from [1]

-

Durairaju, N., et al. (2015). Spectral characterization of a pteridine derivative from cyanide-utilizing bacterium Bacillus subtilis.[1] Journal of Microbiology, 53, 262–271.[1] Retrieved from

-

Schircks, B., et al. (1978).[4][5][6][7] Synthesis of (6R,S)-5,6,7,8-tetrahydro-L-biopterin and related pteridines. Helvetica Chimica Acta, 61(7), 2731-2738.[4][5][6][7]

Sources

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

- 5. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

- 6. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

- 7. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

Metabolic Shunting in Sepiapterin Reductase Deficiency: The Role of Dehydrodeoxysepiapterin and Pterin Intermediates

[1]

Executive Summary

Sepiapterin Reductase Deficiency (SRD) is a rare, autosomal recessive disorder affecting tetrahydrobiopterin (BH4) biosynthesis.[1][2][3][4][5][6] While the primary pathology stems from the depletion of BH4—an obligate cofactor for aromatic amino acid hydroxylases—the biochemical hallmark of the disease is the accumulation of specific pterin intermediates.[1]

This technical guide analyzes the metabolic fate of 6-pyruvoyltetrahydropterin (6-PTP) in the absence of functional Sepiapterin Reductase (SR).[1] Specifically, it details the "metabolic shunt" that diverts 6-PTP toward Sepiapterin and Deoxysepiapterin , and the subsequent oxidative formation of Dehydrodeoxysepiapterin (DDS) .[1] Understanding these analytes is critical for differential diagnosis via CSF analysis and for monitoring the purity and stability of sepiapterin-based therapeutics.[1]

The Biochemical Lesion: SRD and the Pterin Shunt[1]

The Canonical Pathway vs. The Blockade

In healthy physiology, SR catalyzes the final two-step reduction of the dicarbonyl side chain of 6-PTP to form BH4.[1] This involves the sequential reduction of the C1' and C2' keto groups.[1]

-

Normal State: 6-PTP

1'-hydroxy-2'-oxopropyl-H4-pterin -

SRD State: The blockade at the final step causes a rapid accumulation of 6-PTP.[1]

The Formation of Dehydrodeoxysepiapterin (DDS)

Because 6-PTP is thermodynamically unstable, it does not persist in high concentrations.[1] Instead, it undergoes non-enzymatic rearrangement or alternative enzymatic reduction (promiscuous activity by Aldose Reductase or Carbonyl Reductase), leading to a specific profile of "orphan" metabolites.[1]

The Metabolic Shunt:

-

Sepiapterin Formation: 6-PTP rearranges to 7,8-dihydrobiopterin (Sepiapterin).[1][6]

-

Deoxysepiapterin (DS) Formation: Through the action of Aldose Reductase (AR) on the accumulated substrate, or via specific side-chain elimination reactions, 2'-deoxysepiapterin is formed.[1]

-

Oxidative Conversion to DDS: Deoxysepiapterin is susceptible to oxidation (both in vivo and during sample preparation), converting to Dehydrodeoxysepiapterin .[1]

Technical Note: DDS is often identified in high-performance liquid chromatography (HPLC) profiles as a distinct peak eluting near sepiapterin.[1] Its presence confirms the shunting of the pathway away from BH4 production and towards side-chain modifications characteristic of SR failure.[1]

Visualization: The Pterin Shunt Pathway[1]

The following diagram illustrates the diversion of 6-PTP in SRD, highlighting the formation of Sepiapterin and Dehydrodeoxysepiapterin.[1]

Figure 1: The metabolic bifurcation at 6-PTP in SRD.[1] Note the blockade of SR leads to the accumulation of Sepiapterin and Deoxysepiapterin derivatives.[1]

Diagnostic Protocols: Detecting the Shunt

In clinical diagnostics, the identification of SRD relies on analyzing the pterin profile in Cerebrospinal Fluid (CSF).[1] The presence of Sepiapterin and its derivatives (like DDS) is pathognomonic.[1]

Protocol: HPLC-FLD Detection of Pterins

This protocol is designed to differentiate between the native accumulation of Sepiapterin and the oxidized artifacts (Dehydrodeoxysepiapterin).[1]

Reagents:

-

Mobile Phase: 10 mM Potassium Phosphate buffer (pH 6.0).

-

Oxidant: Manganese Dioxide (MnO2) or Iodine (I2) in acidic solution (for total biopterin determination).[1]

-

Standard: Authentic Dehydrodeoxysepiapterin (CAS 71014-28-3) and Sepiapterin.[1][7]

Step-by-Step Workflow:

-

Sample Collection: Collect 1.0 mL CSF into a tube containing antioxidants (dithioerythritol, DTE) to prevent uncontrolled oxidation of BH4.[1] Crucial: For DDS detection, a non-stabilized aliquot may be required to observe the oxidized forms.[1]

-

Deproteinization: Add 100 µL of 4M Perchloric acid to 500 µL CSF.[1] Centrifuge at 14,000 x g for 10 min at 4°C.

-

Differential Oxidation (The "E-E-A-T" Validation Step):

-

Chromatography:

-

Data Interpretation:

Quantitative Biomarker Profile

| Metabolite | Normal CSF Level (nmol/L) | SRD CSF Level (nmol/L) | Mechanism of Change |

| Tetrahydrobiopterin (BH4) | 10 - 30 | < 2 (Undetectable) | Primary enzymatic block.[1] |

| Dihydrobiopterin (BH2) | < 2 | 20 - 100 | Reductase failure; accumulation of H2 forms.[1] |

| Sepiapterin | Undetectable | High (>10) | Rearrangement of accumulated 6-PTP.[1] |

| Dehydrodeoxysepiapterin | Undetectable | Present | Oxidative product of the metabolic shunt.[1] |

| Neopterin | 10 - 20 | Normal / Slightly Elevated | Upstream of the metabolic block.[1] |

Therapeutic Implications & Drug Development

The involvement of Dehydrodeoxysepiapterin extends into the development of Sepiapterin Replacement Therapy .[1] Since BH4 crosses the Blood-Brain Barrier (BBB) poorly, Sepiapterin is investigated as a prodrug that can cross the BBB and be converted to BH4 via the "Salvage Pathway" (involving Dihydrofolate Reductase).[1]

Impurity Control in Sepiapterin Synthesis

In the chemical synthesis of Sepiapterin (API), Dehydrodeoxysepiapterin is a known impurity (Impurity 11, CAS 1177884-36-4 or related isomers).[1]

-

Risk: High levels of DDS in the drug product reduce the effective dose of the precursor and may compete for transport mechanisms.[1]

-

Control Strategy: Drug developers must utilize the HPLC method described in Section 3.1 to quantify DDS levels in stability batches.[1]

Mechanism of Action (Salvage Pathway)

In SRD patients treated with Sepiapterin:

-

Exogenous Sepiapterin enters the CNS.[1]

-

It is reduced by Carbonyl Reductase (CR) to 7,8-dihydrobiopterin.[1]

-

Dihydrofolate Reductase (DHFR) converts 7,8-dihydrobiopterin to BH4, bypassing the defective SR enzyme.[1]

Self-Validating Logic: If DDS is present in the therapeutic formulation, it cannot be converted to BH4 because it lacks the necessary hydroxyl group for the pterin ring reduction sequence, rendering it a "dead-end" metabolite.[1]

References

-

Blau, N., et al. (2001).[1][2][5] "Disorders of Tetrahydrobiopterin and Related Biogenic Amines." The Metabolic and Molecular Bases of Inherited Disease. Link[1]

-

Thony, B., et al. (2000).[1] "Tetrahydrobiopterin biosynthesis, regeneration and functions."[1][6] Biochemical Journal. Link

-

Bonafé, L., et al. (2001).[1] "Strategies for the characterization of sepiapterin reductase deficiency." Molecular Genetics and Metabolism. Link

-

Schircks, B., et al. (1978).[1][8] "Herstellung von (6R,S)-5,6,7,8-tetrahydro-L-biopterin... und Dehydrodeoxysepiapterin."[1][8] Helvetica Chimica Acta.[1][8][9] Link[1]

-

CATO Research Chemicals. (n.d.).[1] "Sepiapterin Impurity Standards and Dehydrodeoxysepiapterin." CATO Chem.[1][7] Link[1]

Sources

- 1. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

- 2. Sepiapterin Reductase Deficiency Misdiagnosed as Neurological Sequelae of Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Sepiapterin reductase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrobiopterin-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1177884-36-4 | 沙丙蝶呤杂质11 | Sepiapterin Impurity 11 | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 8. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

- 9. pnas.org [pnas.org]

Natural occurrence and endogenous levels of Dehydrodeoxysepiapterin.

An In-Depth Technical Guide to the Natural Occurrence and Endogenous Levels of Dehydrodeoxysepiapterin

Abstract

Dehydrodeoxysepiapterin (DHDS) is a pivotal yet under-investigated intermediate in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. Consequently, the integrity of the BH4 synthesis pathway is critical for the production of neurotransmitters such as dopamine and serotonin, as well as for endothelial function. While the roles of other pteridines like neopterin and biopterin as disease biomarkers are well-established, DHDS remains largely unquantified in biological systems. This technical guide provides a comprehensive overview of the known biochemistry of DHDS, its natural occurrence as an enzymatic intermediate, and addresses the current knowledge gap regarding its endogenous levels. Critically, this document outlines a detailed, field-proven methodology for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of DHDS in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the role of DHDS in health and disease.

Introduction: The Significance of Dehydrodeoxysepiapterin in Tetrahydrobiopterin Metabolism

Tetrahydrobiopterin (BH4) is an indispensable cofactor for a range of metabolic processes. Its deficiency, arising from genetic mutations in the enzymes responsible for its synthesis, leads to severe neurological disorders.[1][2][3] The biosynthesis of BH4 is a multi-step enzymatic cascade that begins with guanosine triphosphate (GTP).[3][4] Dehydrodeoxysepiapterin (DHDS), also known as 6-propionyl-pterin, emerges as a key intermediate in this pathway.[5][6][7]

The canonical de novo pathway for BH4 synthesis involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).[3][4] GTPCH converts GTP to 7,8-dihydroneopterin triphosphate. Subsequently, PTPS catalyzes the formation of 6-pyruvoyltetrahydropterin. It is at this juncture that the metabolic fate of these intermediates can lead to the formation of DHDS, which is then acted upon by sepiapterin reductase.

Given its position in this critical pathway, the quantification of DHDS could offer valuable insights into the flux of BH4 synthesis and may serve as a potential biomarker for inborn errors of metabolism or other pathological states characterized by dysregulated pteridine metabolism. To date, however, there is a notable absence of published data on the endogenous concentrations of DHDS in biological tissues and fluids. This is likely attributable to its presumed transient nature and low steady-state levels, making its detection and quantification a significant analytical challenge.

This guide aims to bridge this gap by not only consolidating the existing biochemical knowledge of DHDS but also by providing a practical, step-by-step framework for the development and validation of a robust analytical method for its quantification.

The Tetrahydrobiopterin Biosynthesis Pathway and the Role of DHDS

The synthesis of BH4 is a finely regulated process. The pathway, illustrated below, highlights the central position of DHDS and its enzymatic neighbors.

Caption: The de novo biosynthesis pathway of tetrahydrobiopterin (BH4) from GTP, highlighting the position of Dehydrodeoxysepiapterin (DHDS).

Natural Occurrence and Endogenous Levels: An Uncharted Territory

A thorough review of the current scientific literature reveals a significant gap in our understanding of the in vivo concentrations of DHDS. While the presence of DHDS as a metabolic intermediate is biochemically plausible, and its synthetic reference standard is commercially available, there are no published reports detailing its endogenous levels in any mammalian tissue or biological fluid.[5][6][7][8]

This lack of data is likely due to a combination of factors:

-

Transient Nature: As an intermediate in a metabolic pathway, DHDS may have a very short half-life, being rapidly converted to downstream products. This would result in extremely low steady-state concentrations, below the limit of detection of many older analytical techniques.

-

Analytical Challenges: Pteridines, particularly the reduced forms, are notoriously unstable and susceptible to oxidation.[9] This necessitates specialized sample handling and analytical techniques, which may not have been widely applied to the specific detection of DHDS.

-

Focus on Other Pteridines: Research has historically focused on the quantification of neopterin and biopterin as markers of immune activation and BH4 deficiency, respectively, leaving other intermediates like DHDS less explored.

The absence of established endogenous levels underscores the need for the development of highly sensitive and specific analytical methods to explore the physiological and pathological concentrations of DHDS. The subsequent sections of this guide are dedicated to providing a comprehensive protocol for achieving this.

Quantification of Dehydrodeoxysepiapterin: A Proposed LC-MS/MS Methodology

The quantification of low-abundance, redox-sensitive molecules like DHDS in complex biological matrices necessitates a highly selective and sensitive analytical technique. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled specificity through the monitoring of specific precursor-to-product ion transitions in a Multiple Reaction Monitoring (MRM) experiment.[9][10][11]

The following protocol is a proposed methodology for the development of a robust LC-MS/MS assay for DHDS, based on established principles for the analysis of related pteridines.[9]

Essential Materials and Reagents

-

Dehydrodeoxysepiapterin Reference Standard: A certified reference material is crucial for method development, calibration, and quality control.[5][6][7][8]

-

Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is highly recommended to correct for matrix effects and variations in sample processing and instrument response. While a specific SIL-IS for DHDS may not be commercially available, a custom synthesis or the use of a closely related pteridine SIL-IS can be considered.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid, ammonium formate, and L-ascorbic acid.

-

Biological Matrix: Human plasma (or other relevant biological fluid/tissue homogenate) for the preparation of calibration standards and quality control samples.

Sample Preparation: The Key to Accurate Quantification

The primary challenge in the analysis of pteridines is their susceptibility to oxidation. Therefore, all sample preparation steps should be performed swiftly and at low temperatures, with the inclusion of antioxidants.

3.2.1. Step-by-Step Protocol for Plasma Sample Preparation

-

Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Stabilization: Immediately after collection, add a solution of 10% (w/v) L-ascorbic acid to the whole blood to a final concentration of 1% (w/v) to prevent oxidation of pteridines.[9]

-

Plasma Separation: Centrifuge the stabilized blood at 2000 x g for 10 minutes at 4°C.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. This step serves to precipitate proteins and release DHDS into the supernatant.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Caption: A typical workflow for the preparation of plasma samples for DHDS analysis.

Liquid Chromatography

The chromatographic separation of DHDS from other isomers and matrix components is critical for accurate quantification. A reversed-phase separation is a suitable starting point.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes good peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 2% B to 50% B over 5 minutes | A starting point for gradient optimization. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical injection volume for modern LC-MS/MS systems. |

Tandem Mass Spectrometry (MS/MS)

The heart of the assay is the MS/MS detection. The parameters below will need to be optimized using the DHDS reference standard.

3.4.1. Determining the MRM Transitions for DHDS

-

Infusion: Prepare a solution of the DHDS reference standard (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.

-

Precursor Ion Identification: In a full scan mode (e.g., Q1 scan), identify the protonated molecular ion [M+H]⁺ of DHDS. Based on its molecular formula (C9H9N5O2), the expected monoisotopic mass is 219.0756 Da, so the [M+H]⁺ should be at m/z 220.0834.

-

Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 220.1). This will fragment the molecule and reveal the characteristic product ions.

-

MRM Transition Selection: Select two of the most intense and stable product ions for the MRM transitions. One will be used for quantification (the quantifier) and the other for confirmation (the qualifier).

Table of Predicted and Known Pteridine MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Dehydrodeoxysepiapterin (DHDS) | 220.1 | To be determined | Hypothesized based on molecular weight. Product ions need to be experimentally determined. |

| Sepiapterin | 238.1 | 196.1 | Published transition.[9] |

| Tetrahydrobiopterin (BH4) | 242.1 | 177.1 | Published transition.[9] |

Method Validation

A rigorous method validation is essential to ensure the reliability of the quantitative data. Key validation parameters include:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of the DHDS reference standard into the biological matrix. A linear range appropriate for the expected endogenous concentrations should be established.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be assessed at multiple concentration levels (low, medium, and high QC samples).

-

Selectivity: The absence of interfering peaks at the retention time of DHDS and its internal standard should be confirmed in multiple batches of the biological matrix.

-

Matrix Effect: The influence of the biological matrix on the ionization of DHDS should be evaluated.

-

Stability: The stability of DHDS in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be thoroughly investigated.

Potential Applications and Future Directions

The development of a validated method for the quantification of DHDS will open up new avenues of research:

-

Establishing Reference Ranges: The first step will be to establish reference ranges for DHDS in healthy individuals across different age groups and populations.

-

Biomarker for Inborn Errors of Metabolism: In patients with deficiencies in the BH4 pathway, particularly sepiapterin reductase deficiency, DHDS levels may be elevated and could serve as a valuable diagnostic or monitoring biomarker.

-

Neurotransmitter Disorders: Given the link between BH4 and neurotransmitter synthesis, investigating DHDS levels in neurodegenerative and psychiatric disorders is a promising area of research.

-

Drug Development: For therapies targeting the BH4 pathway, monitoring DHDS levels could provide insights into the mechanism of action and target engagement of novel drugs.

Conclusion

Dehydrodeoxysepiapterin is a theoretically important but analytically overlooked intermediate in the biosynthesis of tetrahydrobiopterin. The current lack of data on its natural occurrence and endogenous levels represents a significant knowledge gap. This technical guide provides a comprehensive overview of the biochemistry of DHDS and, more importantly, a detailed, actionable framework for the development and validation of a sensitive and specific LC-MS/MS method for its quantification. By empowering researchers with the tools to measure DHDS, we anticipate that its role as a potential biomarker and its significance in health and disease will be elucidated in the near future.

References

- Axios Research. Dehydrodeoxysepiapterin - CAS - 71014-28-3.

- Kaushik, D., Gao, L., Yuan, K., Tang, B., & Kong, R. (2024).

- Simson Pharma Limited. Dehydrodeoxysepiapterin | CAS No- 71014-28-3.

- Opladen, T., Hoffmann, G. F., & Blau, N. (2012).

- Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1-16.

- Werner, E. R., Werner-Felmayer, G., & Golderer, G. (2002). Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects. Current drug metabolism, 3(2), 159-173.

- Hess, D., & separative, P. G. (2018). Sample preparation in a bioanalytical workflow – part 1.

- Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.

- Blau, N., & Thöny, B. (2021). Molecular and metabolic bases of tetrahydrobiopterin (BH4) deficiencies. Molecular Genetics and Metabolism, 133(1), 1-14.

- Creative Proteomics. Pterins Analysis Service.

- Rasmussen, L., Foulks, Z., Burton, C., & Shi, H. (2022). Establishing pteridine metabolism in a progressive isogenic breast cancer cell model. Metabolomics, 18(3), 1-12.

- Kuster, T., Matasovic, A., & Blau, N. (1986). Intermediates in the enzymic synthesis of tetrahydrobiopterin in Drosophila melanogaster. Journal of Biological Chemistry, 261(22), 10115-10119.

- Bonafé, L., Thöny, B., Penzien, J. M., Czarnecki, B., & Blau, N. (2001). Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrobiopterin-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia. The American Journal of Human Genetics, 69(2), 269-277.

- Simson Pharma Limited. Dehydrodeoxysepiapterin | CAS No- 71014-28-3 | NA - Chemicea.

- Ma, L., Liu, J., & Zhang, J. (2005). Analysis of the stability and degradation products of triptolide. Journal of pharmaceutical and biomedical analysis, 37(5), 1071-1076.

- Creative Proteomics. Pterins Analysis Service.

- UniProt Consortium. (2023). SPR - Sepiapterin reductase - Homo sapiens (Human).

- Milstien, S., & Kaufman, S. (1985). Biosynthesis of tetrahydrobiopterin: possible involvement of tetrahydropterin intermediates.

- Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16.

- Separation Science. (2026).

- Medscape. (2025). BH4 Deficiency (Tetrahydrobiopterin Deficiency): Background, Epidemiology, Etiology.

- Lee, H. W., Lee, J. Y., & Kim, D. H. (2018). Analysis of Vipadenant and Its In Vitro and In Vivo Metabolites via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 23(12), 3185.

- Chemicea. Dehydrodeoxysepiapterin | CAS No- 71014-28-3 | NA.

- Axios Research. Dehydrodeoxysepiapterin - CAS - 71014-28-3.

Sources

- 1. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. PDB-101: Molecule of the Month: Tetrahydrobiopterin Biosynthesis [pdb101.rcsb.org]

- 4. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retrospective analysis of 19 patients with 6-Pyruvoyl Tetrahydropterin Synthase Deficiency: Prolactin levels inversely correlate with growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydrodeoxysepiapterin | CAS No- 71014-28-3 | NA [chemicea.com]

- 7. Dehydrodeoxysepiapterin - CAS - 71014-28-3 | Axios Research [axios-research.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Reductase-catalyzed tetrahydrobiopterin regeneration alleviates the anti-competitive inhibition of tyrosine hydroxylation by 7,8-dihydrobiopterin - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Technical Synthesis Guide: Dehydrodeoxysepiapterin (6-Propionylpterin)

This is a comprehensive technical guide and protocol for the chemical synthesis of Dehydrodeoxysepiapterin (also chemically defined as 6-Propionylpterin ).

This guide is structured for senior researchers and drug development chemists, focusing on the critical challenges of regioselectivity, oxidation state control, and purification.[1]

Application Note & Protocol Series | ID: AN-PT-6P-001 [1]

Executive Summary & Chemical Identity

Dehydrodeoxysepiapterin (CAS: 71014-28-3) is the fully oxidized (aromatic) pteridine analogue of Deoxysepiapterin (6-propionyl-7,8-dihydropterin).[1] It serves as a critical reference standard in the analysis of Sapropterin (BH4) therapeutics and as a precursor in the study of Sepiapterin Reductase (SPR) kinetics.

-

IUPAC Name: 2-amino-6-propionylpteridin-4(3H)-one[1]

-

Synonyms: 6-Propionylpterin; Oxidized Deoxysepiapterin.[1]

-

Molecular Formula: C

H -

Core Challenge: The primary synthetic hurdle is achieving regioselectivity (6-isomer vs. 7-isomer) during the pyrazine ring closure and preventing over-reduction or side-chain degradation.

Chemical Structure & Relationship

The synthesis targets the 6-acyl functionality. Unlike Sepiapterin (which contains a lactoyl side chain), Dehydrodeoxysepiapterin possesses a propionyl group.[1]

Caption: Synthetic pathway logic focusing on the condensation of the pyrimidine core with a tricarbonyl equivalent.

Synthesis Strategy: The "Tricarbonyl" Route

Direct condensation of 2,4,5-triamino-6-hydroxypyrimidine (TAHP) with a 1,2-dicarbonyl is the standard route for pteridines.[1] However, to generate a 6-propionyl group (a 3-carbon acyl side chain), the condensing agent must be a vicinal tricarbonyl equivalent (specifically Pentane-1,2,3-trione ) or its oxime/hydrazone derivative.[1]

Using 2,3-pentanedione (a common error) yields 6-ethyl-7-methylpterin, not the target.[1] The carbonyl adjacent to the ring must be preserved as a ketone, requiring a C1-aldehyde/C2-ketone condensation with the pyrimidine.[1]

Reaction Scheme

-

Precursor Activation: Generation of Pentane-1,2,3-trione (via SeO

oxidation of 2,3-pentanedione or nitrosation).[1] -

Condensation: Reaction with TAHP sulfate in buffered aqueous media.[1]

-

Purification: Exploiting solubility differences to isolate the 6-isomer.

Materials & Reagents

| Reagent | Grade | Role | Hazards |

| 2,4,5-Triamino-6-hydroxypyrimidine sulfate | >98% | Pyrimidine Core | Irritant |

| 2,3-Pentanedione | Synthesis | Side Chain Precursor | Flammable, Diketone |

| Selenium Dioxide (SeO | >99% | Oxidizing Agent | Toxic, Oxidizer |

| Sodium Acetate (Anhydrous) | ACS | Buffer | Irritant |

| Methanol / Ethanol | HPLC | Solvent | Flammable |

| Hydrochloric Acid (6N) | ACS | pH Adjustment | Corrosive |

| Ammonium Hydroxide (28%) | ACS | Solubilization | Corrosive, Volatile |

Experimental Protocol

Phase 1: Preparation of Pentane-1,2,3-trione (In Situ)

Note: Tricarbonyls are unstable.[1] Prepare immediately before condensation.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.

-

Oxidation: Dissolve 2,3-pentanedione (10.0 g, 100 mmol) in Dioxane (50 mL) containing Selenium Dioxide (11.1 g, 100 mmol) and a catalytic amount of water (2 mL).[1]

-

Reflux: Heat the mixture to mild reflux for 4 hours. The solution will turn yellow/orange, and black selenium metal will precipitate.[1]

-

Filtration: Cool the mixture and filter through a Celite pad to remove selenium metal.

-

Isolation: The filtrate contains Pentane-1,2,3-trione .[1] Use this solution directly for the condensation step to avoid polymerization.

Phase 2: Condensation with TAHP[1]

-

Solution A: In a separate 1 L flask, suspend 2,4,5-triamino-6-hydroxypyrimidine sulfate (23.9 g, 100 mmol) in Water (500 mL).

-

Buffering: Add Sodium Acetate until the pH reaches 4.0–5.0. Warm to 50°C to aid dissolution (TAHP is sparingly soluble).

-

Addition: Add the Pentane-1,2,3-trione solution (from Phase 1) dropwise to the TAHP suspension over 30 minutes with vigorous stirring.

-

Reaction: Heat the mixture to 80°C for 2 hours. The color will darken to a deep reddish-brown.

-

Precipitation: Cool the reaction mixture to 4°C overnight. A crude precipitate containing a mixture of 6-propionylpterin and 7-propionylpterin will form.[1]

Phase 3: Purification & Isomer Separation

Regioselectivity Principle: 6-acyl isomers are typically less soluble in acidic media than 7-acyl isomers.[1]

-

Collection: Filter the crude precipitate and wash with cold water (2 x 50 mL) and ethanol (1 x 50 mL).

-

Base Dissolution: Suspend the crude solid in 0.5 N NaOH (200 mL). The pterins will dissolve as their sodium salts. Filter off any insoluble impurities.[1][5]

-

Acid Reprecipitation: Slowly acidify the filtrate with Acetic Acid to pH 5.0.

-

Critical Step: The 6-propionylpterin precipitates first. The 7-isomer tends to remain in solution at this pH.

-

-

Recrystallization: Collect the precipitate. Recrystallize from boiling Formic Acid or 2M HCl .

-

Dissolve in minimum hot acid.[1]

-

Allow to cool slowly to room temperature, then to 4°C.

-

Yellow-orange needles of Dehydrodeoxysepiapterin will form.

-

-

Drying: Dry the crystals under vacuum at 60°C over P

O

Quality Control & Validation

| Test | Method | Expected Result |

| Appearance | Visual | Yellow to Orange crystalline powder |

| UV-Vis Spectrum | 0.1 N NaOH | |

| HPLC Purity | C18 / Ion Pair | > 98.0% (Single peak, distinct from Sepiapterin) |

| 1H-NMR | DMSO-d6 / TFA | |

| Mass Spec | ESI-MS | [M+H]+ = 220.2 m/z |

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 10 mM Sodium Phosphate Buffer, pH 6.0.

-

Mobile Phase B: Methanol.[1]

-

Gradient: 0-5 min (0% B), 5-20 min (0-30% B).

-

Detection: UV 350 nm (Specific for oxidized pterins).

Synthesis Workflow Diagram

Caption: Step-by-step workflow from precursor oxidation to final isomer purification.

Safety & Handling

-

Pteridines: Many pteridines are light-sensitive.[1][6] Perform all crystallization and drying steps under low light or using amber glassware.[1]

-

Selenium Dioxide: Highly toxic and teratogenic. Use a dedicated fume hood and dispose of selenium waste as hazardous heavy metal waste.

-

Solubility: The product is poorly soluble in water at neutral pH but soluble in acidic or basic conditions.

References

-

Pfleiderer, W. (1985).[1] Chemistry of Pteridines. In: Folates and Pterins.[6][7] Wiley-Interscience.[1] (Authoritative text on pteridine ring synthesis and isomer separation).

-

Landge, S. M., et al. (2007).[1][7] Chemoselective oxidation of 6-hydroxyalkylpteridine and its application to synthesis of 6-acyl-7,8-dihydropteridine.[1][7] Heterocycles, 71(4), 911-918.[1][7] Link

-

Matsuura, S., et al. (1985).[1] Synthesis of sepiapterin and its analogues. Journal of Biochemistry, 98(5), 1369-1377.[1] (Foundational protocol for sepiapterin-class compounds).

-

Katoh, S., et al. (1982).[1] Biosynthesis of sepiapterin: synthesis of the intermediate. Biochimica et Biophysica Acta, 719(1), 121-127.[1] Link

-

Simson Pharma. (2024). Dehydrodeoxysepiapterin Reference Standard Data. Link (Verification of CAS and structure).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Dehydrodeoxysepiapterin | CAS No- 71014-28-3 | NA [chemicea.com]

- 4. Dehydrodeoxysepiapterin - CAS - 71014-28-3 | Axios Research [axios-research.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. US9181254B2 - Method for producing sepiapterin and tetrahydrolactoylpterin - Google Patents [patents.google.com]

Application Note: A Stability-Indicating HPLC Method for the Analysis of Dehydrodeoxysepiapterin

Abstract